

Unveiling the Molecular Architecture: A Technical Guide to TAMRA-Azide-PEG-Biotin

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Compound of Interest

Compound Name: **TAMRA-Azide-PEG-Biotin**

Cat. No.: **B11826720**

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For researchers, scientists, and professionals in drug development, the strategic design of molecular probes is paramount for elucidating complex biological processes. Among the diverse arsenal of available tools, **TAMRA-Azide-PEG-Biotin** has emerged as a versatile and powerful reagent. This in-depth technical guide explores the core structure of this trifunctional molecule, its physicochemical properties, and its applications in modern biological research, providing a comprehensive resource for its effective implementation.

Core Structural Components and Functionality

TAMRA-Azide-PEG-Biotin is a heterobifunctional crosslinker that integrates three key functional moieties, each with a distinct role, connected by a flexible polyethylene glycol (PEG) spacer.^[1] This modular design underpins its broad utility in bioconjugation and cellular analysis.^[1]

- TAMRA (Tetramethylrhodamine): This well-characterized rhodamine dye serves as the fluorescent reporter.^[1] Its robust photophysical properties, including strong and stable fluorescence emission, make it ideal for a range of detection methods such as fluorescence microscopy and flow cytometry.^[1]
- Azide Group (-N3): The azide moiety is a critical component for "click chemistry," a set of highly efficient and selective bioorthogonal reactions.^[1] Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of the entire probe to alkyne-modified biomolecules.^{[2][3]}

- Biotin: This small vitamin acts as a high-affinity ligand for streptavidin and avidin proteins.[\[4\]](#) This strong and specific interaction is widely exploited for the enrichment, purification, and detection of biotinylated molecules.[\[4\]\[5\]](#)
- PEG (Polyethylene Glycol) Spacer: The PEG linker connects the functional components and imparts crucial physicochemical properties.[\[6\]\[7\]](#) It increases the overall hydrophilicity and solubility of the molecule in aqueous buffers, which is essential for biological applications.[\[6\]](#) [\[7\]](#) The flexible nature of the PEG chain also minimizes steric hindrance, allowing the terminal functional groups to interact more efficiently with their respective targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of the quantitative properties of **TAMRA-Azide-PEG-Biotin** is essential for its successful application in experimental design. The following table summarizes key data compiled from various suppliers and technical data sheets.

| Property | Value | References |
|--|--|---|
| CAS Number | 1797415-74-7 | [2] [6] [8] [9] |
| Chemical Formula | C57H79N11O14S | [6] [8] [10] |
| Molecular Weight | ~1174.38 g/mol | [6] [8] |
| Excitation Maximum (λ_{ex}) | ~546 nm | [6] |
| Emission Maximum (λ_{em}) | ~565 nm | [6] |
| Molar Extinction Coefficient | ~92,000 cm ⁻¹ M ⁻¹ | [6] |
| Purity | ≥93% (HPLC) | [6] |
| Solubility | Water, DMSO, DMF | [6] |

Experimental Protocols

The utility of **TAMRA-Azide-PEG-Biotin** is best illustrated through its application in specific experimental workflows. Below is a detailed protocol for the labeling and enrichment of alkyne-modified proteins from a cell lysate, based on methodologies described in technical datasheets.[\[2\]\[3\]](#)

Protocol: Labeling and Enrichment of Alkyne-Modified Proteins

1. Cell Lysis and Protein Quantification:

- Treat cells with an alkyne-modified metabolic precursor (e.g., Alkynyl myristic acid) for a specified duration.
- Lyse the cells in a suitable buffer (e.g., PBS containing 1% Triton X-100, 0.1% SDS, and protease inhibitors).
- Quantify the protein concentration of the lysate using a standard protein assay.
- Dilute the protein sample to a working concentration (e.g., 1 mg/mL) with lysis buffer.

2. Click Chemistry Reaction (CuAAC):

- Prepare a fresh click chemistry reaction mixture. For a typical reaction with 100 µg of protein, the following components are added sequentially with vortexing between each addition:
 - 1 µL of 10 mM **TAMRA-Azide-PEG-Biotin** (dissolved in DMSO)
 - 2 µL of 50 mM Copper (II) Sulfate (CuSO4)
 - 2 µL of 50 mM TCEP (Tris(2-carboxyethyl)phosphine)
 - 1 µL of 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Add the 6 µL of the click reaction mixture to the protein sample.
- Incubate the reaction for 1 hour at room temperature with gentle vortexing.

3. Protein Precipitation and Solubilization:

- Stop the reaction by adding 5 mM EDTA.
- Precipitate the proteins by adding 200 µL of water, 400 µL of methanol, and 100 µL of chloroform.
- Centrifuge at 6,000 x g for 5 minutes to pellet the proteins.
- Wash the protein pellet once with methanol.
- Dissolve the precipitated proteins in a small volume (e.g., 10 µL) of PBS containing 2% SDS and 10 mM DTT.
- Dilute the solubilized proteins 10-fold with PBS.

4. Affinity Enrichment:

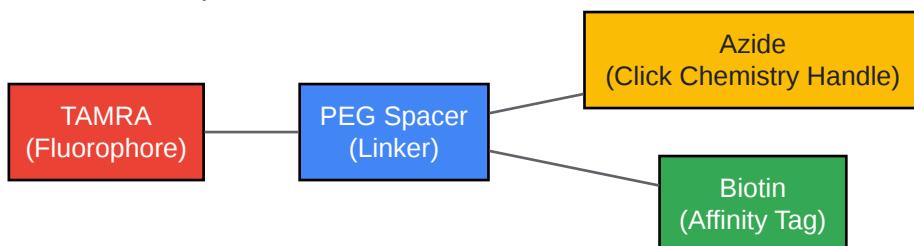
- Add 30 µL of streptavidin-conjugated magnetic beads to the protein solution.

- Incubate for 2 hours at room temperature with gentle mixing to allow for the binding of biotinylated proteins.
- Collect the supernatant as the unbound fraction.
- Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using appropriate elution conditions (e.g., boiling in SDS-PAGE sample buffer). The eluted proteins can then be analyzed by methods such as in-gel fluorescence scanning or mass spectrometry.

Visualizing the Molecular Logic and Workflow

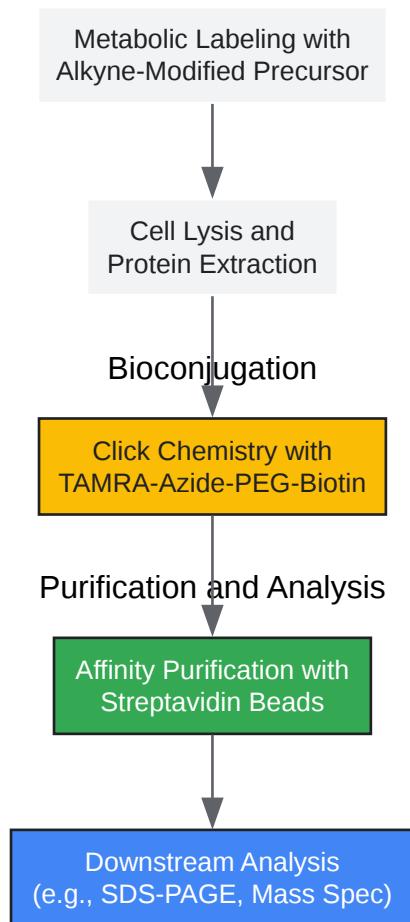
To further clarify the structure and application of **TAMRA-Azide-PEG-Biotin**, the following diagrams have been generated using the Graphviz DOT language.

Conceptual Structure of TAMRA-Azide-PEG-Biotin



Experimental Workflow: Protein Labeling and Enrichment

Cellular Labeling

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